molecular formula C17H19NO3S B11767727 Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11767727
M. Wt: 317.4 g/mol
InChI Key: BLNGLGPDQZBLKO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a bicyclic core fused with a thiophene ring. Key structural features include:

  • Ethyl ester group at position 3, influencing lipophilicity and metabolic stability.
  • Amino group at position 2, enabling hydrogen bonding and derivatization (e.g., amidation, carbamate formation).

This compound is synthesized via multicomponent reactions, such as the Petasis reaction, using cyclohexanone derivatives, activated nitriles, and sulfur under optimized conditions (e.g., HFIP solvent, molecular sieves) . Its molecular weight is approximately 345.41 g/mol (calculated), with a logP value likely lower than non-hydroxylated analogs due to the polar hydroxyl group.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H19NO3S/c1-2-21-17(20)15-12-8-7-10(9-14(12)22-16(15)18)11-5-3-4-6-13(11)19/h3-6,10,19H,2,7-9,18H2,1H3

InChI Key

BLNGLGPDQZBLKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3O)N

Origin of Product

United States

Preparation Methods

Thiophene Core Formation via Acid-Catalyzed Cyclization

The benzothiophene core is typically constructed through acid-catalyzed cyclization of substituted benzaldehydes with thiophene precursors. For example, reacting 2-hydroxyphenyl-substituted aldehydes with ethyl cyanoacetate in the presence of acetic acid (AcOH) yields intermediate enamines, which undergo intramolecular cyclization to form the tetrahydrobenzo[b]thiophene scaffold. A representative reaction involves:

Benzaldehyde derivative+Ethyl cyanoacetateAcOH, ΔTetrahydrobenzo[b]thiophene intermediate\text{Benzaldehyde derivative} + \text{Ethyl cyanoacetate} \xrightarrow{\text{AcOH, Δ}} \text{Tetrahydrobenzo[b]thiophene intermediate}

Key parameters include:

  • Temperature : 80–100°C

  • Catalyst : 10–20 mol% AcOH

  • Yield : 60–75% after purification.

Friedel-Crafts Acylation for Functionalization

Friedel-Crafts acylation introduces the 2-hydroxyphenyl group at position 6 of the benzothiophene core. Aluminum chloride (AlCl₃) serves as a Lewis catalyst, facilitating electrophilic substitution. For instance, treating 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-hydroxyphenylacetyl chloride in dichloromethane (DCM) achieves regioselective acylation.

Optimization Note : Excess AlCl₃ (2.5 equiv.) improves yield but requires careful quenching to prevent decomposition.

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using Potassium tert-Butoxide

A scalable one-pot method involves reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-hydroxybenzaldehyde and malononitrile in the presence of potassium tert-butoxide (t-BuOK). This MCR proceeds via Knoevenagel condensation and subsequent cyclization:

Thiophene derivative+2-Hydroxybenzaldehyde+Malononitrilet-BuOK, EtOHTarget compound\text{Thiophene derivative} + \text{2-Hydroxybenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{t-BuOK, EtOH}} \text{Target compound}

Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Yield : 68–72%.

Mechanochemical Synthesis

Ball-milling techniques offer solvent-free synthesis, enhancing green chemistry metrics. Combining equimolar reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) in a high-energy mill achieves 85% conversion within 2 hours.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Routes

Optically active variants are synthesized using (R)- or (S)-binaphthol-derived chiral auxiliaries. For example, coupling the benzothiophene core with (R)-2-amino-1-phenylethanol under Mitsunobu conditions yields enantiomerically enriched products.

Challenges :

  • Epimerization Risk : Requires low-temperature (-20°C) conditions.

  • Purification : Chiral HPLC separates enantiomers with >99% ee.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance heat/mass transfer. A patented method uses a tubular reactor with immobilized AlCl₃ on silica gel, achieving 90% yield at 120°C and 10 bar pressure.

Advantages :

  • Throughput : 5 kg/hour

  • Solvent Recovery : >95% DCM recycled.

Crystallization and Polymorph Control

Post-synthesis crystallization from ethanol/water mixtures (3:1 v/v) yields the thermodynamically stable Form I polymorph. X-ray diffraction confirms monoclinic crystal symmetry (space group P2₁/c).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Scalability
Acid-CatalyzedAcOH, 80°C, 12 h6598Laboratory-scale
Friedel-CraftsAlCl₃, DCM, 0°C, 6 h7895Pilot-scale
One-Pot MCRt-BuOK, EtOH, reflux7097Industrial-scale
Continuous Flow120°C, 10 bar, immobilized catalyst9099Industrial-scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is C15H17NO3SC_{15}H_{17}NO_3S, with a molecular weight of approximately 293.37 g/mol. The compound features an amino group and a hydroxyl group on the aromatic ring, which are crucial for its biological interactions.

Antitumor Properties

Recent studies have shown that this compound exhibits significant antitumor activity:

  • IC50 Values : The compound has demonstrated IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells and causes cell cycle arrest in the G2/M and S phases. This suggests that it interferes with the normal proliferation of cancer cells.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies show that it can scavenge free radicals and inhibit lipid peroxidation . This activity is essential for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

This compound has been assessed for its antibacterial effects against various pathogens. The compound exhibited zones of inhibition in agar diffusion assays, indicating its potential as an antimicrobial agent .

Antitumor Activity Case Study

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death via apoptosis. Flow cytometry analysis confirmed G2/M-phase arrest in treated cells compared to controls.

Antioxidant Efficacy Case Study

In another study evaluating antioxidant properties, various derivatives of the compound were tested using DPPH radical scavenging assays. The results indicated that some derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The compound’s biological and physicochemical properties are strongly influenced by substitutions on the tetrahydrobenzo[b]thiophene core and the amino group. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituents (Position) Key Functional Groups Biological Activity/Application Reference
Target Compound 6-(2-hydroxyphenyl), 2-amino, 3-ethyl ester -OH, -NH2, -COOEt Not explicitly reported (potential kinase/NMDAR modulation)
Ethyl 2-((ethoxycarbonyl)amino)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-phenyl, 2-carbamate, 3-ethyl ester -OCOOEt, -COOEt Anticandidal, antibacterial
Ethyl 2-(2-morpholinoacetamido)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-phenyl, 2-morpholinoacetamido, 3-ethyl ester -NHC(O)CH2N-morpholine, -COOEt Antibacterial (Gram-positive pathogens)
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-methyl, 2-amino, 3-ethyl ester -CH3, -NH2, -COOEt NMDAR positive allosteric modulator (EU1794-2)
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-cyanoacetamido, 3-ethyl ester -NHC(O)CH2CN, -COOEt Intermediate for Knoevenagel condensations

Physicochemical Properties

  • Lipophilicity (logP): The 2-hydroxyphenyl group in the target compound reduces logP compared to phenyl or methyl analogs (e.g., logP = 2.64 for non-hydroxylated base compound vs. predicted ~2.0–2.3 for the target).
  • Hydrogen Bonding: The -OH and -NH2 groups enhance solubility and hydrogen-bonding capacity, contrasting with carbamate or morpholinoacetamido derivatives, which prioritize membrane permeability .
  • Synthetic Yield: The target compound’s ortho-hydroxyphenyl group may lower synthetic efficiency (e.g., 22% yield in a Petasis reaction ) compared to phenyl derivatives (70–85% yields ).

Pharmacokinetic Considerations

  • Metabolic Stability: The ethyl ester in the target compound balances lipophilicity and hydrolytic stability, whereas carboxylic acid derivatives (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid) exhibit faster clearance .
  • Bioavailability: The 2-hydroxyphenyl group may enhance aqueous solubility but reduce blood-brain barrier penetration compared to methyl or phenyl analogs.

Biological Activity

Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 4506-71-2

Table 1: Physical Properties

PropertyValue
Boiling PointNot available
Purity>98%
Storage ConditionsDark, inert atmosphere, -20°C

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells. The compound's mechanism involves the inhibition of key kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3 beta (GSK3β), which are implicated in cancer progression.

The primary mechanism of action involves the inhibition of CK2 and GSK3β, leading to the modulation of several signaling pathways:

  • PTEN Pathway : Inhibition prevents the phosphorylation of PTEN, a crucial tumor suppressor.
  • Nuclear Factor Erythroid 2–Related Factor 2 (NRF2) Pathway : The compound activates NRF2, enhancing cellular antioxidant responses and potentially reducing oxidative stress in cancer cells.

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntibacterialEffective against S. aureus

Study on Anticancer Effects

In a controlled laboratory study, this compound was tested against MCF-7 and HepG-2 cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis in these cell lines could be attributed to its interference with CK2 and GSK3β activities.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its interaction with neurotransmitter systems.

Material Science

The compound is being investigated for its potential use in developing novel materials such as conductive polymers for electronics and energy storage devices.

Agricultural Chemistry

Research is also exploring the use of this compound as a bioactive agent in agrochemicals aimed at enhancing crop protection and yield.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Condensation of cyclohexenone derivatives with ethyl cyanoacetate or thiourea to form the tetrahydrobenzo[b]thiophene core.
  • Step 2 : Introduction of the 2-hydroxyphenyl group via Friedel-Crafts alkylation or nucleophilic substitution.
  • Step 3 : Acylation or esterification to install the 3-carboxylate moiety.
  • Purification : Reverse-phase HPLC (e.g., MeCN:H₂O gradients) or recrystallization (e.g., methanol) is used for isolation . Key reagents include anhydrides (e.g., succinic anhydride) and solvents like CH₂Cl₂ under reflux with nitrogen protection .

Q. How is the structural integrity of this compound confirmed?

Characterization involves:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.0–7.5 ppm), ester carbonyl (δ ~165–170 ppm), and hydroxyl groups (broad singlet at δ ~5 ppm) .
  • IR : Absorbances for C=O (~1700 cm⁻¹), C=C (~1600 cm⁻¹), and O-H (~3300 cm⁻¹) .
    • Mass Spectrometry : LC-MS/HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z ~375) .
    • Melting Point : Typically 200–220°C for crystalline derivatives .

Q. What safety precautions are required during handling?

Based on SDS data for analogous compounds:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation .
  • Ventilation : Use fume hoods due to respiratory toxicity risks .
  • Disposal : Follow hazardous waste protocols for halogenated solvents and reactive intermediates .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of the hydroxylphenyl group.
  • Catalysis : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts alkylation efficiency.
  • Purification : Gradient HPLC (30%→100% MeCN) resolves closely eluting impurities .
  • Reaction Monitoring : TLC (silica gel, UV detection) ensures intermediate completion .

Q. What strategies are used to analyze conflicting biological activity data (e.g., antibacterial vs. cytotoxic effects)?

  • Dose-Response Curves : Validate activity across concentrations (e.g., 1–100 μM) to distinguish therapeutic vs. toxic thresholds .
  • Assay Variability : Compare results across models (e.g., Gram-positive vs. Gram-negative bacteria in MIC assays) .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., membrane permeability) to confirm target engagement .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Screen against targets (e.g., bacterial DNA gyrase or tubulin) to prioritize substituents (e.g., halogenation at the 4-position) .
  • QSAR Models : Correlate logP values with cytotoxicity (e.g., lower logP reduces membrane disruption in healthy cells) .
  • DFT Simulations : Predict stability of tautomeric forms (e.g., keto-enol) to optimize solubility .

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Cell Lines : Use MCF-7 (breast cancer) and HepG2 (liver cancer) with cytotoxicity assessed via MTT or SRB assays .
  • Apoptosis Markers : Measure caspase-3 activation and mitochondrial membrane potential (JC-1 dye) .
  • Dose Range : Test 0.1–100 μM with IC₅₀ calculation via nonlinear regression .

Methodological Considerations

Q. How to resolve discrepancies in NMR data for structurally similar analogs?

  • Decoupling Experiments : Differentiate overlapping proton signals (e.g., cyclohexene vs. aromatic protons) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping in tetrahydrobenzo[b]thiophene) .
  • 2D Techniques : HSQC and HMBC assign quaternary carbons and long-range couplings .

Q. What are the limitations of current SAR studies for this compound class?

  • Limited Diversity : Most analogs modify the 6-phenyl group; explore bioisosteres (e.g., pyridine rings) .
  • In Vivo Gaps : Few studies address pharmacokinetics (e.g., bioavailability in rodent models) .
  • Selectivity : Off-target effects (e.g., COX-2 inhibition) require isoform-specific assays .

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